molecular formula C18H15NO2 B2732198 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 18060-34-9

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B2732198
CAS RN: 18060-34-9
M. Wt: 277.323
InChI Key: OUOOEVBSNDYHGM-UHFFFAOYSA-N
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Description

“6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 18060-34-9 . It has a molecular weight of 277.32 . The IUPAC name for this compound is 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is 1S/C18H15NO2/c1-11-3-6-13(7-4-11)17-10-15(18(20)21)14-9-12(2)5-8-16(14)19-17/h3-10H,1-2H3,(H,20,21) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Alkaline Phosphatase Inhibition

Quinoline-4-carboxylic acid derivatives, including our compound of interest, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play crucial roles in various biological processes, and inhibiting them can have therapeutic implications.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-3-6-13(7-4-11)17-10-15(18(20)21)14-9-12(2)5-8-16(14)19-17/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOOEVBSNDYHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

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